molecular formula C10H9NO3 B8513287 4-(2-Nitrophenyl)-3-buten-2-one

4-(2-Nitrophenyl)-3-buten-2-one

Cat. No.: B8513287
M. Wt: 191.18 g/mol
InChI Key: FRPAGLRAZLFTGW-UHFFFAOYSA-N
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Description

4-(2-Nitrophenyl)-3-buten-2-one, with the CAS Registry Number 20766-40-9 , is an organic compound with the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol . This compound is of significant interest in fundamental mass spectrometry research, where it serves as a model system for investigating the kinetics of gas-phase intramolecular reactions and energy release profiles during fragmentation processes . Studies have focused on its behavior upon ionization, specifically probing the intramolecular aromatic substitution of ionized benzalacetones, which provides valuable insights into the properties of the transition state in such reactions . The ionization energy (IE) of this compound has been determined to be 9.00 eV . Its research applications are primarily confined to use as a sophisticated probe in physical organic chemistry and analytical research laboratories. This compound is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

4-(2-nitrophenyl)but-3-en-2-one

InChI

InChI=1S/C10H9NO3/c1-8(12)6-7-9-4-2-3-5-10(9)11(13)14/h2-7H,1H3

InChI Key

FRPAGLRAZLFTGW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers: Ortho vs. Para Nitro Substitution

The position of the nitro group (ortho vs. para) significantly impacts molecular properties and reactivity.

Property 4-(2-Nitrophenyl)-3-buten-2-one 4-(4-Nitrophenyl)-3-buten-2-one References
Molecular Formula C₁₀H₉NO₃ C₁₀H₉NO₃
Molecular Weight 191.19 g/mol 191.19 g/mol
Nitro Group Position Ortho (2-position) Para (4-position)
Electronic Effects Steric hindrance; reduced resonance Enhanced resonance stabilization
Synthetic Challenges Difficult nitration due to steric effects Easier nitration/functionalization
  • Reactivity: The para-nitro isomer benefits from resonance stabilization, making it more reactive in electrophilic substitutions.
  • Applications : Para-substituted analogs are commonly used as intermediates in pharmaceuticals and agrochemicals, while ortho derivatives may find niche roles in asymmetric catalysis or specialty materials .

Substituted Butenones: Functional Group Variations

Comparisons with other α,β-unsaturated ketones highlight the influence of substituents:

Compound Substituent Molecular Weight Key Properties References
4-(2-Furyl)-3-buten-2-one 2-Furyl 136.15 g/mol Flavoring agent; low thermal stability
4-(2,6,6-Trimethylcyclohexenyl)-3-buten-2-one (α-Ionone) Cyclic terpene derivative 192.30 g/mol Floral odor; used in perfumery
(2E)-1-(4-Nitrophenyl)-3-phenyl-2-propene-1-one 4-Nitrophenyl + phenyl 253.25 g/mol High conjugation; UV absorption
  • Electronic Effects : Nitro groups enhance electrophilicity compared to furyl or alkyl substituents, enabling participation in Michael additions or Diels-Alder reactions .
  • Thermal Stability: Furyl-substituted butenones decompose at lower temperatures due to the labile furan ring, whereas nitro derivatives exhibit higher stability .

Preparation Methods

Reaction Overview

The aldol condensation between 2-nitrobenzaldehyde and acetone is the most widely documented method for synthesizing 4-(2-nitrophenyl)-3-buten-2-one. This reaction proceeds via base-catalyzed enolate formation, followed by nucleophilic attack and dehydration.

Mechanism

  • Enolate Formation : Acetone deprotonates in the presence of a base (e.g., NaOH) to form an enolate ion.

  • Nucleophilic Attack : The enolate attacks the carbonyl carbon of 2-nitrobenzaldehyde, forming a β-hydroxy ketone intermediate.

  • Dehydration : The intermediate undergoes elimination to yield the α,β-unsaturated ketone.

Experimental Conditions

  • Substrates : 2-Nitrobenzaldehyde (1 eq), acetone (excess).

  • Base : 2 M NaOH (aqueous).

  • Temperature : Room temperature (20–25°C).

  • Yield : 80–92%.

Optimization Insights

  • Microfluidic Synthesis : A continuous-flow system using 2 M NaOH and acetone at 0.5 mL/min achieved rapid indigo precursor formation, with indigo precipitation occurring 8 cm downstream from the mixing point.

  • Side Reactions : Over-oxidation or polymerization may occur at elevated temperatures (>40°C).

Wittig Reaction with Acetylmethylene Triphenylphosphorane

Reaction Overview

The Wittig reaction offers stereoselective access to α,β-unsaturated ketones. For this compound, 2-nitrobenzaldehyde reacts with acetylmethylene triphenylphosphorane (Ph₃P=CHCOCH₃).

Mechanism

  • Ylide Formation : The phosphorane reagent generates a ylide.

  • Olefination : The ylide reacts with 2-nitrobenzaldehyde to form the desired ketone and triphenylphosphine oxide.

Experimental Conditions

  • Substrates : 2-Nitrobenzaldehyde (1 eq), acetylmethylene triphenylphosphorane (1.1 eq).

  • Solvent : Dichloromethane (dry).

  • Catalyst : None required.

  • Yield : 70–85%.

Advantages

  • Stereoselectivity : Predominantly forms the E-isomer.

  • Functional Group Tolerance : Compatible with nitro groups.

Catalytic Cross-Coupling Using CoCr₂O₄-HNT

Reaction Overview

A cobalt-chromium oxide catalyst (CoCr₂O₄-HNT) enables the synthesis of β-aryl enones from aldehydes and alcohols. Adapting this method for 2-nitrobenzaldehyde and isopropyl alcohol yields this compound.

Experimental Conditions

  • Substrates : 2-Nitrobenzaldehyde (1 eq), isopropyl alcohol (3 eq).

  • Catalyst : CoCr₂O₄-HNT (20 mg/mmol).

  • Solvent : Water/isopropyl alcohol (1:3).

  • Temperature : Room temperature.

  • Yield : 74–88%.

Key Features

  • Eco-Friendly : Uses water as a co-solvent.

  • Reusability : The catalyst retains activity for 3–4 cycles.

Oxidation of 4-(2-Nitrophenyl)-3-Buten-2-ol

Proposed Conditions

  • Substrate : 4-(2-Nitrophenyl)-3-buten-2-ol.

  • Oxidizing Agent : MnO₂, O₂, or Jones reagent.

  • Temperature : 100–150°C (for pyrolysis).

Challenges

  • Intermediate Availability : The alcohol precursor requires prior synthesis, adding steps.

Comparative Analysis of Methods

Method Yield Conditions Advantages Limitations
Aldol Condensation80–92%Mild, aqueous baseScalable, low costCompeting side reactions
Wittig Reaction70–85%Anhydrous, room tempStereoselectiveRequires phosphorane reagent
Catalytic Cross-Coupling74–88%Eco-friendly solventsReusable catalystLimited substrate scope
Alcohol OxidationN/AHigh temp or strong oxidizersTheoretical potentialUnverified, multi-step synthesis

Q & A

Q. What spectroscopic methods are essential for characterizing 4-(2-Nitrophenyl)-3-buten-2-one?

To confirm the structure and purity of this compound, use a combination of:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to identify substituent patterns and conjugation effects from the nitrophenyl and enone moieties. Coupling constants in 1H^1H NMR can confirm the trans-configuration of the α,β-unsaturated ketone .
  • Infrared (IR) Spectroscopy : Detect characteristic carbonyl (C=O) stretching (~1680–1720 cm1^{-1}) and nitro (NO2_2) asymmetric/symmetric stretching (~1520 and 1350 cm1^{-1}) .
  • Mass Spectrometry (MS) : Confirm molecular weight (191.19 g/mol) via ESI-MS or EI-MS, with fragmentation patterns reflecting the nitro group and conjugated system .

Q. What synthetic routes are reported for this compound?

A common method involves Claisen-Schmidt condensation :

React 2-nitrobenzaldehyde with acetone under basic conditions (e.g., NaOH or KOH in ethanol/water).

Monitor reaction progress via TLC, isolating the product through recrystallization or column chromatography.

Optimize yields by controlling temperature (25–40°C) and stoichiometry (1:1 aldehyde:ketone ratio) .
Note : Steric hindrance from the ortho-nitro group may necessitate longer reaction times compared to para-substituted analogs .

Q. How should researchers handle and store this compound safely?

  • Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation/contact, as nitroaromatics may irritate skin and mucous membranes .
  • Storage : Keep in airtight containers at 2–8°C, protected from light to prevent photodegradation. Label with hazard warnings (e.g., "Irritant") .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic additions?

  • Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to:
    • Map electrostatic potential surfaces, identifying electrophilic sites (e.g., β-carbon of the enone).
    • Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Michael additions .
  • Compare computational results with experimental kinetic data to validate models .

Q. What strategies resolve contradictions in reported crystal structure data for nitro-substituted butenones?

  • High-Resolution X-ray Diffraction : Use SHELX programs for structure refinement. For disordered nitro groups, apply restraints or split-site modeling .
  • Complementary Techniques : Pair XRD with solid-state NMR or Raman spectroscopy to validate bond lengths and angles .
  • Data Repositories : Cross-reference with the Cambridge Structural Database (CSD) to identify systematic errors in earlier studies .

Q. How does the ortho-nitro substituent influence photophysical properties compared to para-substituted analogs?

  • UV-Vis Spectroscopy : The ortho-nitro group induces stronger intramolecular charge transfer (ICT) due to steric twisting, red-shifting absorption maxima.
  • Fluorescence Quenching : Nitro groups act as electron-withdrawing moieties, reducing quantum yields compared to non-nitro derivatives. Validate via time-resolved fluorescence studies .

Q. What catalytic systems enhance the compound’s utility in asymmetric synthesis?

  • Organocatalysts : Proline derivatives or cinchona alkaloids can induce enantioselectivity in conjugate additions.
  • Metal Complexes : Chiral Ru or Rh catalysts enable hydrogenation of the α,β-unsaturated ketone to access chiral alcohols .
  • Key Metrics : Report enantiomeric excess (ee%) via chiral HPLC or 1H^1H NMR with chiral shift reagents .

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